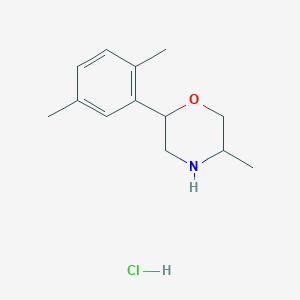
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride
Übersicht
Beschreibung
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,5-Dimethylphenyl)-5-methylmorpholine hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1354960-08-9
- Molecular Formula : C12H17ClN
- Molecular Weight : 215.73 g/mol
The biological activity of this compound primarily involves interactions with various neurotransmitter systems and enzymes. Key mechanisms include:
- Receptor Modulation : The compound may act as a modulator at serotonin receptors, influencing mood and cognitive functions.
- Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Antidepressant Potential
Research has shown that this compound may possess antidepressant-like effects. In animal models, it has been observed to enhance serotonin levels in the brain, which is crucial for mood regulation.
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1: Antimicrobial Activity (2023) | Demonstrated significant inhibition of E. coli and S. aureus growth. | Supports the potential use of the compound as an antimicrobial agent. |
| Study 2: Antidepressant Effects (2024) | Increased serotonin levels in rat models; reduced depressive behaviors. | Suggests potential for development as an antidepressant. |
| Study 3: Neuroprotection (2024) | Reduced markers of oxidative stress in neuronal cultures. | Indicates promise for neurological disorder treatments. |
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption : Rapidly absorbed through oral administration.
- Distribution : Widely distributed in tissues with a preference for brain uptake.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
- Excretion : Eliminated via renal pathways.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-4-5-10(2)12(6-9)13-7-14-11(3)8-15-13;/h4-6,11,13-14H,7-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAOSWWAJYLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=C(C=CC(=C2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















